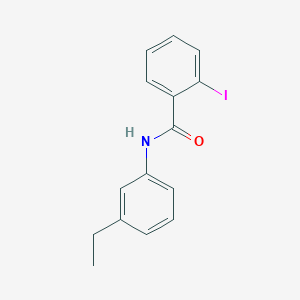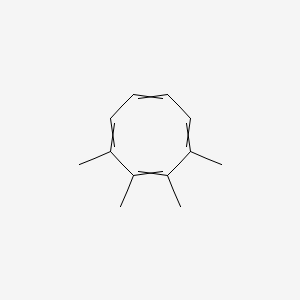methanone CAS No. 54960-20-2](/img/structure/B14625884.png)
[3-Amino-6-(dimethylamino)pyridin-2-yl](2-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(dimethylamino)pyridin-2-ylmethanone: is a complex organic compound that features a pyridine ring substituted with amino and dimethylamino groups, and a methanone group attached to a chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the amino and dimethylamino groups are introduced through nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridine ring acts as the nucleophile.
Final Assembly: The methanone group is introduced through a condensation reaction, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and advanced materials. Its structural properties contribute to the development of materials with specific electronic or mechanical characteristics.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds or electrostatic interactions with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-6-(methylamino)pyridin-2-ylmethanone
- 3-Amino-6-(ethylamino)pyridin-2-ylmethanone
- 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone
Uniqueness
The unique combination of amino, dimethylamino, and chlorophenyl groups in 3-Amino-6-(dimethylamino)pyridin-2-ylmethanone provides distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
54960-20-2 |
|---|---|
Fórmula molecular |
C14H14ClN3O |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
[3-amino-6-(dimethylamino)pyridin-2-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-8-7-11(16)13(17-12)14(19)9-5-3-4-6-10(9)15/h3-8H,16H2,1-2H3 |
Clave InChI |
GXYNSWPTZCAAJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=C(C=C1)N)C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


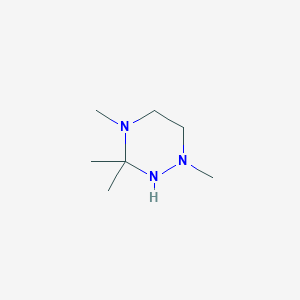
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


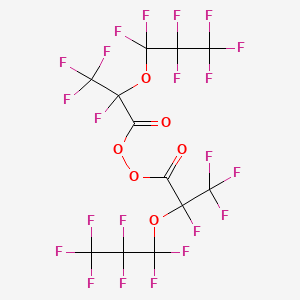

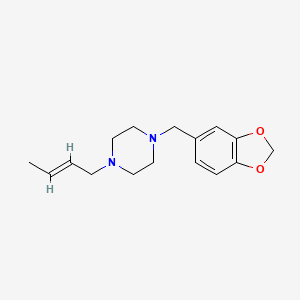

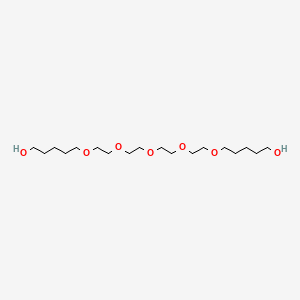
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
